N-(2-(furan-2-yl)-2-methoxyethyl)-4-(thiophen-3-yl)benzamide
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Overview
Description
N-(2-(furan-2-yl)-2-methoxyethyl)-4-(thiophen-3-yl)benzamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-methoxyethyl)-4-(thiophen-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan-2-yl intermediate: This step involves the reaction of a furan derivative with a suitable reagent to introduce the 2-methoxyethyl group.
Synthesis of the thiophen-3-yl intermediate: This step involves the functionalization of a thiophene ring to introduce the desired substituents.
Coupling reaction: The furan-2-yl and thiophen-3-yl intermediates are coupled with a benzamide derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and efficiency. This can include the use of catalysts, optimized reaction temperatures, and purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-methoxyethyl)-4-(thiophen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-(furan-2-yl)-2-methoxyethyl)-4-(thiophen-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-methoxyethyl)-4-(thiophen-3-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-(furan-2-yl)-2-methoxyethyl)-4-(thiophen-2-yl)benzamide: Similar structure but with a different position of the thiophene ring.
N-(2-(furan-2-yl)-2-methoxyethyl)-4-(pyridin-3-yl)benzamide: Similar structure but with a pyridine ring instead of thiophene.
Uniqueness
N-(2-(furan-2-yl)-2-methoxyethyl)-4-(thiophen-3-yl)benzamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]-4-thiophen-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-21-17(16-3-2-9-22-16)11-19-18(20)14-6-4-13(5-7-14)15-8-10-23-12-15/h2-10,12,17H,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWZVHLSRVQAOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=C(C=C1)C2=CSC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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